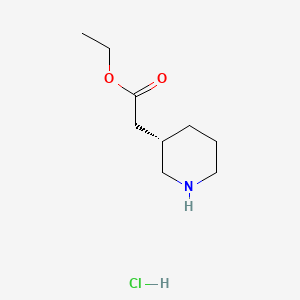

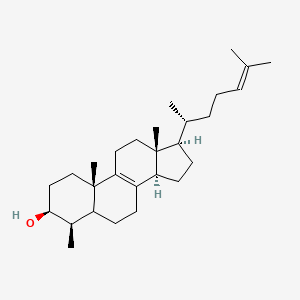

![molecular formula C13H17BN2O2 B580044 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 942919-26-8](/img/structure/B580044.png)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 4-Pyridineboronic acid pinacol ester, is a chemical with the molecular formula C11H16BNO2 . It is used in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps, including borylation and hydroboration . A study based on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the title compound structure by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.06 g/mol . It is a colorless to yellow liquid or semi-solid or solid at room temperature .科学的研究の応用

Synthesis and Structural Characterization : These compounds are often synthesized and structurally characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such studies contribute to the understanding of their molecular structures and properties (Huang et al., 2021).

Density Functional Theory (DFT) Analysis : DFT is frequently used to calculate the molecular structures of these compounds, which helps in understanding their electronic properties and potential applications in various fields (Liao et al., 2022).

Applications in Polymer Science : Some of these compounds are used in the synthesis of polymers, such as deeply colored polymers containing specific pyrrolopyrrole units. They contribute to the development of new materials with unique optical and electronic properties (Welterlich et al., 2012).

Chemical Reactivity and Molecular Orbital Studies : Research has also focused on understanding the chemical reactivity and molecular orbital properties of these compounds. This knowledge is crucial for their application in various chemical reactions and the development of new synthetic routes (Sopková-de Oliveira Santos et al., 2003).

Medicinal Chemistry and Drug Development : These compounds are used as intermediates in the synthesis of biologically active compounds, including potential drug candidates for various diseases. Their unique structures enable the exploration of novel therapeutic agents (Bethel et al., 2012).

Applications in Organic Electronics : They are also used in the development of organic electronic materials, like luminescent polymers and coordination polymers, which have potential applications in electronic devices and photovoltaics (Al-Fayaad et al., 2020).

Development of Radiopharmaceuticals : These compounds have been used in the synthesis of radioligands and their non-radioactive counterparts, contributing to the field of medical imaging and diagnostics (Kim & Choe, 2020).

作用機序

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in the borylation of alkyl or aryl alkynes and alkenes . The downstream effects of these reactions could include the formation of new chemical bonds and changes in the properties of the target molecules.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFHAWAVFVJOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677974 |

Source

|

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

942919-26-8 |

Source

|

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

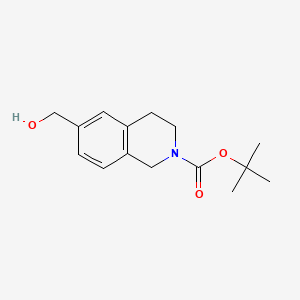

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

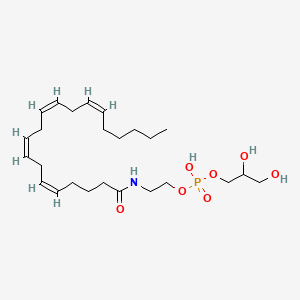

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

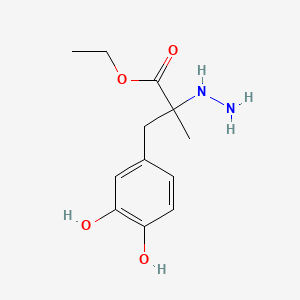

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)